molecular formula C9H8BrFN2 B13054336 (3R)-3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile

(3R)-3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile

Katalognummer: B13054336
Molekulargewicht: 243.08 g/mol
InChI-Schlüssel: LBVICUXFHORAQB-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile is an organic compound that features a nitrile group, an amino group, and a substituted phenyl ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile typically involves multi-step organic reactions. One possible route could include:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Amination: Introduction of an amino group.

    Nitrile Formation: Introduction of a nitrile group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the amino group or the phenyl ring.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The bromine or fluorine atoms on the phenyl ring could be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium hydride or organometallic reagents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitrile group would yield an amine, while substitution reactions could yield a variety of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Derivatives: Used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

    Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.

Medicine

    Drug Development: Explored for its potential as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science:

Wirkmechanismus

The mechanism of action would depend on the specific biological target. For example, if the compound interacts with enzymes, it might inhibit or activate the enzyme by binding to its active site or allosteric site. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3R)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile: Similar structure with a different position of the bromine atom.

    (3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile: Similar structure with chlorine instead of bromine.

Uniqueness

The specific substitution pattern on the phenyl ring (5-bromo-2-fluorophenyl) may confer unique biological activities or chemical reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C9H8BrFN2

Molekulargewicht

243.08 g/mol

IUPAC-Name

(3R)-3-amino-3-(5-bromo-2-fluorophenyl)propanenitrile

InChI

InChI=1S/C9H8BrFN2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m1/s1

InChI-Schlüssel

LBVICUXFHORAQB-SECBINFHSA-N

Isomerische SMILES

C1=CC(=C(C=C1Br)[C@@H](CC#N)N)F

Kanonische SMILES

C1=CC(=C(C=C1Br)C(CC#N)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.